Reactive Site Count: Dibromo vs. Monobromo Esters for Sequential Bioconjugation
9-Bromononyl 8-bromooctanoate possesses two terminal primary alkyl bromide groups, whereas the closest monobromo analog, nonyl 8-bromooctanoate (CAS 2089253-38-1), possesses only one . This 2:1 stoichiometric difference in reactive sites directly enables sequential, orthogonal nucleophilic substitution reactions (e.g., first displacement with an amine-bearing ligand, second displacement with a thiol-containing payload) without requiring additional synthetic steps to introduce a second leaving group.
| Evidence Dimension | Number of terminal primary alkyl bromide reactive sites per molecule |
|---|---|
| Target Compound Data | 2 (terminal Br on C9 nonyl chain; terminal Br on C8 octanoate chain) |
| Comparator Or Baseline | Nonyl 8-bromooctanoate: 1 (terminal Br on C8 octanoate chain only; nonyl chain is methyl-terminated) |
| Quantified Difference | 2- vs. 1-reactive site architecture |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula (C₁₇H₃₂Br₂O₂ vs. C₁₇H₃₃BrO₂); confirmed by Canonical SMILES |
Why This Matters
For procurement in PROTAC or ADC linker workflows, the presence of two displaceable bromine atoms eliminates the need to install a second leaving group post-esterification, reducing synthesis steps, cost, and yield losses.
